molecular formula C9H18N2O4 B1586969 H-Leu-ser-OH CAS No. 6209-12-7

H-Leu-ser-OH

Cat. No.: B1586969
CAS No.: 6209-12-7
M. Wt: 218.25 g/mol
InChI Key: XGDCYUQSFDQISZ-UHFFFAOYSA-N
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Description

Leucine-Serine, commonly referred to as H-Leu-ser-OH, is a dipeptide composed of the amino acids leucine and serine. Dipeptides are molecules consisting of two amino acids linked by a single peptide bond. Leucine is a hydrophobic amino acid, while serine is polar and uncharged. This combination allows Leucine-Serine to exhibit unique properties that are valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

Leucyl-serine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with phosphoglycerate kinase, a key enzyme in the glycolytic pathway . This interaction suggests that leucyl-serine may play a role in energy metabolism.

Cellular Effects

Leucyl-serine influences various types of cells and cellular processes. It has been shown to affect protein synthesis and energy metabolism in cells . Leucyl-serine promotes glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis while inhibiting protein degradation .

Molecular Mechanism

The molecular mechanism of leucyl-serine involves its interactions at the molecular level. It has been suggested that leucyl-serine can activate the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis and cell growth .

Metabolic Pathways

Leucyl-serine is involved in various metabolic pathways. For instance, leucine, a component of leucyl-serine, is known to be involved in the mTOR signaling pathway, which regulates cell growth, cell proliferation, protein synthesis, and transcription .

Transport and Distribution

Leucyl-serine is transported and distributed within cells and tissues. The transport of leucyl-serine involves a switch in its uptake into cells from the l-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Subcellular Localization

It is known that proteins related to leucyl-serine, such as the Mlo family in plants, are localized to the plant plasma membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

Leucine-Serine can be synthesized through standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process typically includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).

    Coupling: The activated amino acid reacts with the amine group of the resin-bound peptide.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

In industrial settings, enzymatic synthesis is often preferred due to its specificity and mild reaction conditions. Enzymes like proteases can catalyze the formation of peptide bonds between leucine and serine. This method is advantageous as it reduces the need for protective groups and harsh chemicals, making it more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Leucine-Serine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the peptide bond can be reduced to form an amine.

    Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like halides or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of serine.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted serine derivatives.

Scientific Research Applications

Leucine-Serine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide bond formation and stability.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its potential neuroprotective effects and its role in metabolic regulation.

    Industry: Utilized in the production of bioactive peptides and as a component in functional foods.

Comparison with Similar Compounds

Leucine-Serine can be compared with other dipeptides like Serine-Leucine, Leucine-Valine, and Serine-Valine. While all these dipeptides share similar structural features, Leucine-Serine is unique in its specific combination of hydrophobic and polar properties, which can influence its interactions and reactivity.

Similar Compounds

    Serine-Leucine: Similar but with reversed sequence, affecting its properties.

    Leucine-Valine: Both amino acids are hydrophobic, leading to different solubility and interaction profiles.

    Serine-Valine: Combines a polar and a hydrophobic amino acid, but with different side chain structures compared to Leucine-Serine.

Leucine-Serine’s unique combination of leucine and serine makes it a valuable compound for various scientific and industrial applications, offering distinct properties and functionalities.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-5(2)3-6(10)8(13)11-7(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDCYUQSFDQISZ-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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